4-Benzylsulfanylpyridine-3-sulfonamide
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Overview
Description
4-Benzythiopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyridine ring substituted with a benzylthio group at the 4-position and a sulfonamide group at the 3-position. Sulfonamides are widely recognized for their antibacterial properties and have been used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzythiopyridine-3-sulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol derivative in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of 4-Benzythiopyridine-3-sulfonamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzythiopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzythiopyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Benzythiopyridine-3-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness: 4-Benzythiopyridine-3-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
CAS No. |
353278-70-3 |
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Molecular Formula |
C12H12N2O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-benzylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12N2O2S2/c13-18(15,16)12-8-14-7-6-11(12)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,15,16) |
InChI Key |
FUJBJSOIYVUFSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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